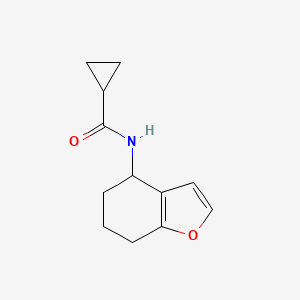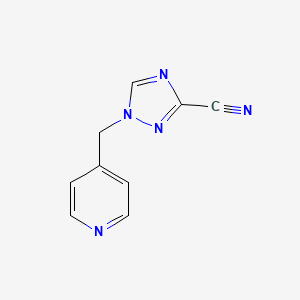![molecular formula C13H18N2O4 B7574750 Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate, also known as Methyl MNEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Methyl MNEP is a synthetic compound that belongs to the class of N-substituted piperazines and has a molecular weight of 310.35 g/mol.
Mechanism of Action
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of dopamine receptor that is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of the dopamine D3 receptor, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP modulates the release of dopamine in the brain, which can have significant effects on behavior, mood, and cognition.
Biochemical and Physiological Effects:
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been shown to have significant effects on the biochemical and physiological processes in the brain. It has been found to modulate the release of dopamine in the mesolimbic pathway, which can have significant effects on the reward system and motivation. Additionally, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been found to have anxiolytic and antidepressant effects, which make it a potential therapeutic agent for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP in lab experiments is its potent and selective antagonism towards the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes. Additionally, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been found to have good bioavailability and pharmacokinetic properties, which make it a potential candidate for the development of therapeutic agents.
However, there are also some limitations associated with the use of Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP in lab experiments. One of the main limitations is its potential toxicity, which can have adverse effects on the experimental subjects. Additionally, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP is a synthetic compound, which can limit its use in certain research fields that require natural compounds.
Future Directions
There are several future directions that can be explored in the research of Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists that can have improved therapeutic efficacy and fewer side effects. Additionally, the role of the dopamine D3 receptor in various neurological and psychiatric disorders can be further explored using Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP as a tool. Finally, the potential applications of Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP in other research fields, such as cancer biology and immunology, can be explored.
Synthesis Methods
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP is synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl 2-aminopropanoate to form an intermediate product. This intermediate product is then treated with methyl iodide to yield the final product, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP.
Scientific Research Applications
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective antagonism towards the dopamine D3 receptor, which makes it a potential therapeutic agent for the treatment of various neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-8-5-6-11(7-12(8)15(17)18)9(2)14-10(3)13(16)19-4/h5-7,9-10,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKKUJDCEWPRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)



![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)




![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)

![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
